![molecular formula C10H10BrN3O2S2 B2499410 5-[(5-bromothiophen-2-yl)sulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 2034265-58-0](/img/structure/B2499410.png)
5-[(5-bromothiophen-2-yl)sulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(5-bromothiophen-2-yl)sulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a complex organic compound that features a unique structure combining a bromothiophene moiety with a pyrazolopyrazine core
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of biologically active compounds and fluorophores .
Mode of Action
It’s known that similar compounds are synthesized by oxidative cyclization of the corresponding hydrazones with bromine in glacial acetic acid at room temperature .
Biochemical Pathways
Similar compounds have been used as intermediates in the synthesis of various biologically active compounds .
Result of Action
Similar compounds have been used in the synthesis of biologically active compounds and fluorophores , suggesting potential applications in biological and medical research.
Action Environment
Similar compounds have been synthesized at room temperature , suggesting that the synthesis process is relatively robust to environmental variations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-bromothiophen-2-yl)sulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves multiple steps, starting with the preparation of the bromothiophene derivative. One common method involves the bromination of thiophene, followed by sulfonylation to introduce the sulfonyl chloride group. This intermediate can then be reacted with a pyrazolopyrazine derivative under appropriate conditions to yield the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(5-bromothiophen-2-yl)sulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
5-[(5-bromothiophen-2-yl)sulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
5-bromothiophene-2-sulfonyl chloride: Shares the bromothiophene moiety but lacks the pyrazolopyrazine core.
Thiophene derivatives: Various thiophene-based compounds with different substituents and functional groups.
Uniqueness
The uniqueness of 5-[(5-bromothiophen-2-yl)sulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine lies in its combined structural features, which confer distinct electronic and chemical properties. This makes it particularly valuable for applications requiring specific interactions or reactivity profiles.
Properties
IUPAC Name |
5-(5-bromothiophen-2-yl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O2S2/c11-9-1-2-10(17-9)18(15,16)13-5-6-14-8(7-13)3-4-12-14/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCVURLVXHKJPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1S(=O)(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
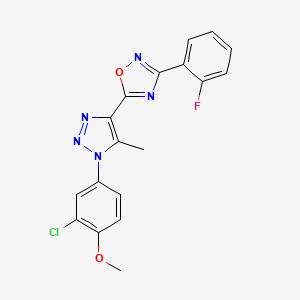
![1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperazine](/img/structure/B2499329.png)
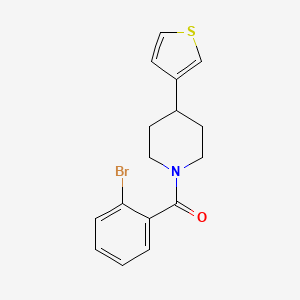
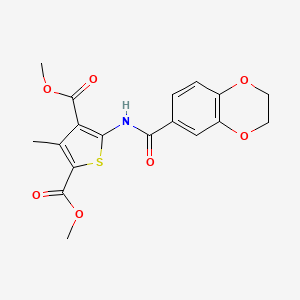
![N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2499332.png)
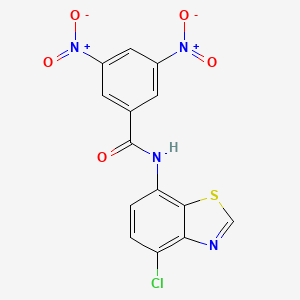
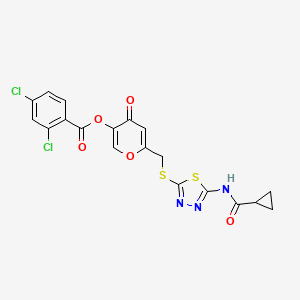
![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-4-methoxybenzamide](/img/structure/B2499337.png)
![2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2499339.png)
![7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2499340.png)
![N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide](/img/structure/B2499344.png)
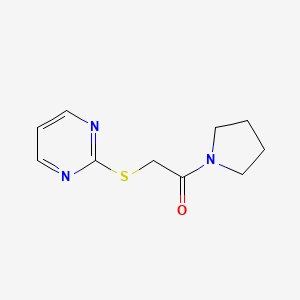
![3-[(2Z)-2-[(2,6-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol](/img/structure/B2499347.png)
![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2499350.png)
